molecular formula C17H16N2OS B10882780 2-[(3-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile

2-[(3-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile

Cat. No.: B10882780
M. Wt: 296.4 g/mol
InChI Key: CXRJLOHRUCRPED-YBFXNURJSA-N
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Description

2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of a suitable catalyst. The resulting Schiff base is then reacted with cyanide sources under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group and the cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiophene core with methoxy and cyano functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H16N2OS/c1-20-13-6-4-5-12(9-13)11-19-17-15(10-18)14-7-2-3-8-16(14)21-17/h4-6,9,11H,2-3,7-8H2,1H3/b19-11+

InChI Key

CXRJLOHRUCRPED-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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